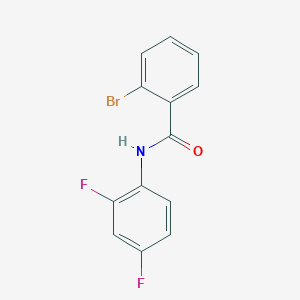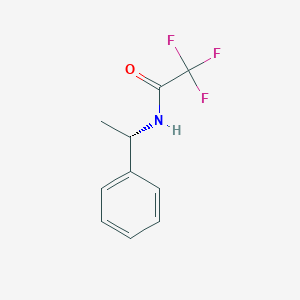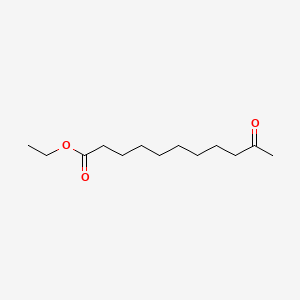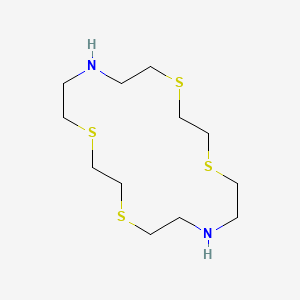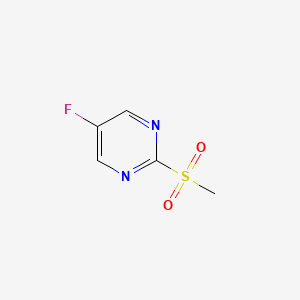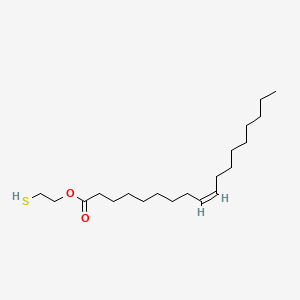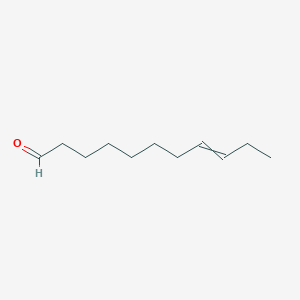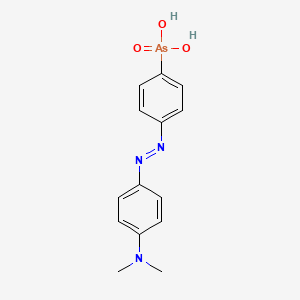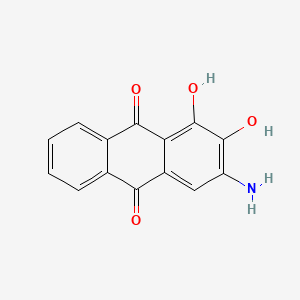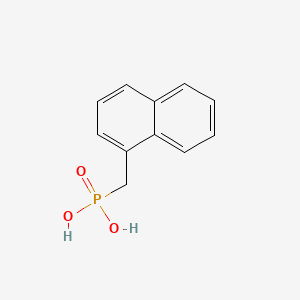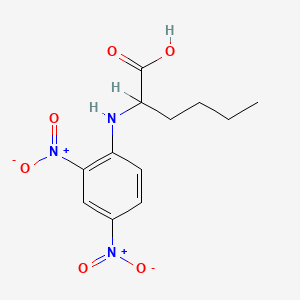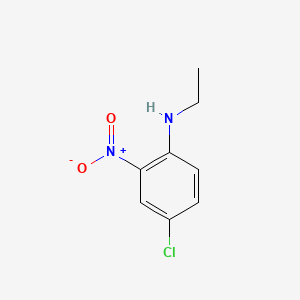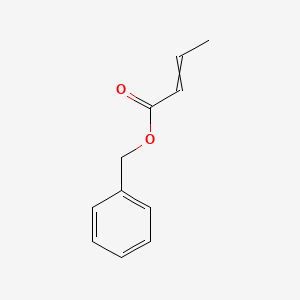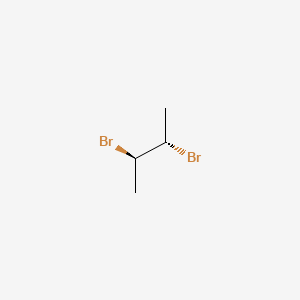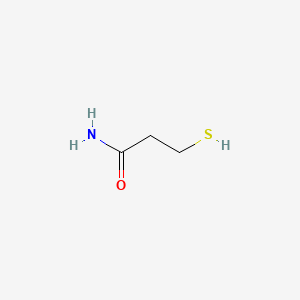
3-Mercaptopropionamide
Overview
Description
3-Mercaptopropionamide is an organosulfur compound with the chemical formula HSCH₂CH₂CONH₂ It is a derivative of 3-mercaptopropionic acid and contains both thiol and amide functional groups
Scientific Research Applications
3-Mercaptopropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
3-Mercaptopropionamide, also known as 3-sulfanylpropanamide, primarily targets metallo-β-lactamases (MBLs) . MBLs are enzymes that contribute to antibiotic resistance in bacteria by hydrolyzing the β-lactam ring in antibiotics . The most clinically significant types of MBLs include the New Delhi MBL (NDMs), imipenemase (IMPs), and Verona integron-encoded MBL (VIMs) .
Mode of Action
This compound interacts with its targets, the MBLs, by chelating to the active site zinc ions via its thiol group . It also interacts with the catalytically important residues Asn233 and Tyr67 . This interaction inhibits the MBLs, thereby preventing the hydrolysis of the β-lactam ring in antibiotics and combating antibiotic resistance .
Biochemical Pathways
It is known that the compound plays a role in the pathways related to antibiotic resistance mediated by mbls . By inhibiting MBLs, this compound prevents the breakdown of β-lactam antibiotics, thereby preserving their antibacterial activity .
Pharmacokinetics
One study on a related compound, 3-mercaptopropionic acid, found that the average brain elimination constants (k (e)) for doses of 50 and 100mg/kg were 0060 and 0018 min (-1), respectively . The brain area under the concentration-time curves (AUC (inf)) for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively . These values suggest that the compound is eliminated from the brain relatively quickly, which could impact its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of MBLs, which leads to a decrease in antibiotic resistance . In a study, the compound potentiated the efficacy of meropenem, a β-lactam antibiotic, against a laboratory-constructed VIM-2 expressing E. coli strain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally known that factors such as pH, temperature, and the presence of other compounds can affect the activity of many drugs and should be considered when studying this compound .
Safety and Hazards
While specific safety and hazard information for 3-Mercaptopropionamide was not found, a related compound, 3-Mercaptopropionic acid, has a safety data sheet available. It is classified as a dangerous substance, and precautions such as not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection are recommended .
Future Directions
While specific future directions for 3-Mercaptopropionamide were not found, therapeutic peptides, which could potentially include this compound, are a unique class of pharmaceutical agents that are gaining popularity in organic chemistry and materials science research . They have great potential to become the “next generation” of separation media for cost-effective and environment-friendly extraction and purification of high-value biomolecules .
Biochemical Analysis
Biochemical Properties
3-Mercaptopropionamide plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glutathione, promoting the decomposition of the adduct of glutathione with the oxoammonium ion of TEMPO . Additionally, this compound is used in the synthesis of cyclic thiolactone peptide derivatives with antibiotic activity and in the preparation of polyclonal antibodies against brominated proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act as a competitive inhibitor of glutamate decarboxylase, thereby affecting neurotransmitter levels and potentially inducing convulsant effects . This compound’s interaction with cellular proteins and enzymes can lead to changes in cell function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form strong bonds with metal ions and other biomolecules. It acts as a metallo-β-lactamase inhibitor by chelating to active site zinc ions and interacting with catalytically important residues such as Asn233 and Tyr67 . This interaction inhibits the enzyme’s activity, preventing the hydrolysis of β-lactam antibiotics and thereby enhancing their efficacy against resistant bacterial strains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can promote the decomposition of glutathione adducts, which may have long-term effects on cellular function . The stability of this compound in various conditions, including its resistance to enzymatic degradation, is crucial for its sustained activity in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, it can induce toxic or adverse effects, including convulsant activity due to its inhibition of glutamate decarboxylase . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. It is metabolized through pathways that involve the formation of disulfide bonds and interactions with thiol-containing molecules . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can form self-assembled monolayers on surfaces, which may influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its activity and function, impacting processes such as enzyme inhibition and protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptopropionamide can be synthesized through the acylation of 3-mercaptopropionic acid with ammonia or amines. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of ammonia or an amine to form the amide bond.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of 3-mercaptopropionitrile using an amidase enzyme. This enzymatic reaction is advantageous as it can be carried out under mild conditions, leading to high yields and minimal by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form 3-mercaptopropylamine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: 3-Mercaptopropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-Mercaptopropionic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
Cysteamine: Contains a similar thiol group but has an ethylamine backbone.
Cystamine: A disulfide derivative of cysteamine.
Uniqueness: 3-Mercaptopropionamide is unique due to its combination of thiol and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a metallo-β-lactamase inhibitor and its potential radioprotective properties set it apart from other similar compounds .
Properties
IUPAC Name |
3-sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSJEUQOXVVCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061090 | |
| Record name | Propanamide, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-35-9 | |
| Record name | 3-Mercaptopropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-sulfanylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-MPA, specifically as a structural component of glutathione (GSH), plays a crucial role in the decomposition of the adduct formed between GSH and the oxoammonium ion of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). [] The 3-mercaptopropionamide moiety in GSH facilitates the transformation of the adduct into a 5-imino-1,2-oxathiolane intermediate, ultimately leading to the release of the TEMPO's reduced form (N-oxide anion). [] This interaction is significant as it highlights the specific structural features of GSH that contribute to its antioxidant activity.
A: this compound is an organic compound containing thiol (-SH) and amide (-CONH2) functional groups. Its molecular formula is C3H7NOS, and its molecular weight is 105.15 g/mol. While specific spectroscopic data from the provided research is limited, techniques like NMR, IR, and mass spectrometry are commonly used for its characterization. [, , ]
A: 3-MPA plays a key role in synthesizing disulfide-containing polymers, particularly for colon-targeted drug delivery. [] These polymers exploit the low redox potential of the colon to trigger drug release. For example, 3-MPA reacts with 1,2-ethanedithiol to form a trithiol monomer, 3-mercapto-N-2-(this compound)-3-mercapto propionic anhydride, which then undergoes air oxidation to create cross-linked disulfide polymers. [] The degradability of these polymers in anaerobic colonic bacteria makes them suitable for controlled drug release in the colon. []
A: 3-MPA, or its derivative N,N'-dialkyl-3,3'-dithiodipropionamide, can be used as a starting material in the synthesis of 3-Isothiazolone compounds. [] These compounds are important biocides and preservatives. The preparation process involves cyclization reactions followed by halogenation and neutralization steps. []
A: 3-MPA and its N-aryl substituted derivatives act as ligands in the formation of metal complexes with VO(II), UO2(II), and Be(II). [] The stability of these complexes, determined through stability constant measurements, was found to be in the order VO(II) > UO2(II) > Be(II). This order is attributed to factors like the charge-radius ratio of the metal ions and the ability of 3-MPA to participate in M-S π-interactions. []
A: Yes, 3-MPA is a valuable tool in solid-phase peptide synthesis. It can be incorporated into a polyethylene glycol-poly(N,N-dimethylacrylamide) copolymer support to create a this compound-PEGA (HS-PEGA) resin. [] This resin enables the synthesis of unprotected peptides tethered through an α-thioester linkage. [] This approach streamlines native chemical ligation strategies for both intramolecular and intermolecular peptide synthesis. []
A: Research shows that 3-MPA can be grafted onto polyvinyl chloride (PVC) using a heterogeneous method. [] This modification utilizes N-butyl-3-mercaptopropionamide as the nucleophile, leading to the displacement of chlorine atoms on the PVC chain by thio-amide groups. [] This alteration significantly impacts PVC's properties, including its solubility, electrostatic charge, and reactivity with epoxy resins. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


